6-(3-Fluorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Fluorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group, a thiosemicarbazide moiety, and a trifluoromethyl group attached to a pyrimidine ring. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Thiosemicarbazide Moiety: The thiosemicarbazide group is attached through a condensation reaction between the pyrimidine derivative and thiosemicarbazide.
Addition of the Fluorophenyl Group: The fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Palladium catalysts, boronic acids, and other reagents for Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-(3-Fluorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other essential cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-(3-Fluorophenyl)-2-thiosemicarbazido-4-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-(3-Fluorophenyl)-2-thiosemicarbazido-4-chloropyrimidine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
6-(3-Fluorophenyl)-2-thiosemicarbazido-4-ethylpyrimidine: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 6-(3-Fluorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine imparts unique chemical and biological properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs .
Properties
Molecular Formula |
C12H9F4N5S |
---|---|
Molecular Weight |
331.29 g/mol |
IUPAC Name |
[[4-(3-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea |
InChI |
InChI=1S/C12H9F4N5S/c13-7-3-1-2-6(4-7)8-5-9(12(14,15)16)19-11(18-8)21-20-10(17)22/h1-5H,(H3,17,20,22)(H,18,19,21) |
InChI Key |
XNRFAXDACFGYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.